2-Chloro-1,3,2-dioxaphospholane

Catalog No.
S1490850
CAS No.
822-39-9
M.F
C2H4ClO2P
M. Wt
126.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-1,3,2-dioxaphospholane

CAS Number

822-39-9

Product Name

2-Chloro-1,3,2-dioxaphospholane

IUPAC Name

2-chloro-1,3,2-dioxaphospholane

Molecular Formula

C2H4ClO2P

Molecular Weight

126.48 g/mol

InChI

InChI=1S/C2H4ClO2P/c3-6-4-1-2-5-6/h1-2H2

InChI Key

OLSFRDLMFAOSIA-UHFFFAOYSA-N

SMILES

C1COP(O1)Cl

Synonyms

Ethylene Phosphorochloridite; Phosphorochloridous Acid Cyclic Ethylene Ester; Cyclic Phosphorochloridite Ethylene Glycol; Cyclic O,O-Ethylene Phosphorochloridite;

Canonical SMILES

C1COP(O1)Cl

Organic Synthesis:

2-Chloro-1,3,2-dioxaphospholane (2-chloro-1,3,2-dioxaphospholane) is a valuable reagent in organic synthesis, particularly in coupling reactions. It acts as a chlorophosphiting agent, readily forming new carbon-phosphorus bonds. Its cyclic structure and readily available chlorine atom make it a versatile intermediate for various coupling reactions, including:

  • Buchwald-Hartwig coupling: This reaction forms carbon-carbon or carbon-heteroatom bonds using transition metal catalysts. 2-Chloro-1,3,2-dioxaphospholane serves as a precursor to phosphine ligands commonly employed in these couplings .
  • Suzuki-Miyaura coupling: This reaction forms carbon-carbon bonds between an aryl or vinyl boronic acid and an organic halide or triflate. 2-Chloro-1,3,2-dioxaphospholane can be used to prepare boronic acid derivatives, expanding the scope of this coupling reaction .
  • Stille coupling: This reaction forms carbon-carbon bonds between an organotin reagent and an organic halide. 2-Chloro-1,3,2-dioxaphospholane can be used to introduce a phosphonate group, enabling further functionalization of the molecule .
  • Sonogashira coupling: This reaction forms carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. 2-Chloro-1,3,2-dioxaphospholane can be used to prepare alkyne derivatives, expanding the scope of this coupling reaction .
  • Negishi coupling: This reaction forms carbon-carbon bonds between an organozinc reagent and an organic halide. Similar to other coupling reactions, 2-Chloro-1,3,2-dioxaphospholane can be used to introduce functionalities compatible with Negishi coupling .
  • Heck coupling: This reaction forms carbon-carbon bonds between an alkene and an aryl or vinyl halide using a palladium catalyst. 2-Chloro-1,3,2-dioxaphospholane can be used to introduce functionalities compatible with Heck coupling .
  • Hiyama coupling: This reaction forms carbon-carbon bonds between a silicon-based organometallic reagent and an organic halide. 2-Chloro-1,3,2-dioxaphospholane can be used to prepare silicon-based coupling partners, expanding the scope of Hiyama coupling .

Phosphorylation:

2-Chloro-1,3,2-dioxaphospholane can be used as a phosphorylating agent, introducing a phosphate group to various organic molecules. This modification can significantly alter the molecule's properties, such as:

  • Improving water solubility: Introducing a phosphate group can enhance the water solubility of organic molecules, making them more bioavailable for potential drug development applications.
  • Introducing negative charge: The phosphate group carries a negative charge, which can influence the molecule's interaction with other molecules and biological systems.
  • Modulating biological activity: Phosphorylation is a common biological process that regulates the activity of various biomolecules. Introducing a phosphate group using 2-Chloro-1,3,2-dioxaphospholane can be used to study the effect of phosphorylation on specific molecules.

Research into Novel Materials:

The unique properties of 2-Chloro-1,3,2-dioxaphospholane make it a valuable tool for research into novel materials. Its ability to form stable bonds with various functional groups allows for the development of:

  • Flame retardants: By incorporating phosphorus into polymers, 2-Chloro-1,3,2-dioxaphospholane can be used to develop flame-retardant materials with improved safety profiles.
  • Polymers with specific functionalities: The versatility of 2-Chloro-1,3,2-dioxaphospholane in organic synthesis allows for the creation of polymers with tailored properties, such as improved conductivity or biocompatibility.
  • Catalysts: The phosphorus atom in 2-Chloro-1,3,2-dioxaphospholane can act as a Lewis acid, making it a potential candidate for the development of

2-Chloro-1,3,2-dioxaphospholane is a phosphorus-containing heterocyclic compound with the molecular formula C2H4ClO2PC_2H_4ClO_2P and a molecular weight of approximately 126.48 g/mol. This compound is characterized by its unique dioxaphospholane ring structure, which includes both oxygen and phosphorus atoms. It is typically encountered as a colorless to light yellow liquid and has notable physical properties such as a melting point of -28 °C and a boiling point of 47 °C at reduced pressure . The compound is sensitive to moisture and should be stored under inert gas conditions to maintain its stability .

COP acts as an electrophilic reagent due to the positive charge on the phosphorus atom. The chlorine atom, being a good leaving group, readily participates in nucleophilic substitution reactions. The nucleophile (Nu) attacks the chlorine atom, displacing it and forming a new P-O or P-N bond, depending on the nature of the nucleophile.

  • Toxicity: COP is corrosive and can cause severe skin burns and eye damage. It is also suspected to be harmful if inhaled.
  • Flammability: Not flammable but can react with water to release hydrochloric acid, a flammable gas [].
  • Reactivity: Reacts with water, alcohols, and amines [].

The primary reaction involving 2-chloro-1,3,2-dioxaphospholane is its synthesis from phosphorus trichloride and ethylene glycol in an organic solvent like dichloromethane. The reaction proceeds as follows:

  • Formation of 2-Chloro-1,3,2-dioxaphospholane:
    Phosphorus trichloride+Ethylene glycol2 Chloro 1 3 2 dioxaphospholane+Hydrogen chloride\text{Phosphorus trichloride}+\text{Ethylene glycol}\rightarrow \text{2 Chloro 1 3 2 dioxaphospholane}+\text{Hydrogen chloride}
    This reaction typically occurs at low temperatures (around 0 °C) to control the exothermic nature of the process and minimize side reactions .
  • Oxidation to 2-Chloro-1,3,2-dioxaphospholane-2-oxide:
    2 Chloro 1 3 2 dioxaphospholane+Oxygen2 Chloro 1 3 2 dioxaphospholane 2 oxide\text{2 Chloro 1 3 2 dioxaphospholane}+\text{Oxygen}\rightarrow \text{2 Chloro 1 3 2 dioxaphospholane 2 oxide}
    This oxidation step can be facilitated using ozone or other oxidizing agents in an organic solvent .

Several methods have been developed for synthesizing 2-chloro-1,3,2-dioxaphospholane:

  • Direct Reaction Method:
    • Reacting phosphorus trichloride with ethylene glycol in dichloromethane at low temperatures (around 0 °C) to produce the compound directly .
  • Oxidative Method:
    • Following the formation of 2-chloro-1,3,2-dioxaphospholane, an oxidation step with ozone or other oxidizing agents can yield 2-chloro-1,3,2-dioxaphospholane-2-oxide .
  • Alternative Solvent Systems:
    • Various organic solvents can be employed to optimize yield and purity during synthesis. For instance, using chloroform or ethyl acetate has been explored in different studies .

The applications of 2-chloro-1,3,2-dioxaphospholane are primarily found in the fields of organic synthesis and medicinal chemistry:

  • Synthesis of Phosphoesters: It serves as a precursor for synthesizing various phosphoesters that are important in pharmaceuticals and agrochemicals.
  • Chemical Intermediates: Its unique structure allows it to act as an intermediate in producing more complex phosphorus-containing compounds.

Interaction studies involving 2-chloro-1,3,2-dioxaphospholane mainly focus on its reactivity with nucleophiles and electrophiles due to the presence of chlorine and phosphorus functionalities. These interactions are crucial for understanding its behavior in synthetic pathways leading to biologically active compounds.

Several compounds share structural similarities with 2-chloro-1,3,2-dioxaphospholane. Here are some notable examples:

Compound NameStructure TypeUnique Features
2-Chloro-2-oxo-1,3,2-dioxaphospholaneDioxaphospholaneContains an additional carbonyl group
Ethylene chlorophosphatePhosphate esterMore stable and less reactive than dioxaphospholanes
Phosphate triesterTriesterUsed widely in biological systems

Uniqueness: The unique feature of 2-chloro-1,3,2-dioxaphospholane lies in its dioxaphospholane ring structure combined with a chlorine atom that enhances its reactivity compared to other similar compounds. This reactivity makes it particularly valuable in synthetic chemistry for creating diverse phosphorus-based derivatives.

The synthesis of cyclic phosphorus esters traces its origins to the early 20th century work of August Michaelis and subsequent investigations by Aleksandr Arbuzov, who established fundamental principles of organophosphorus chemistry through their pioneering studies on phosphite ester reactivity. However, the specific preparation of 2-chloro-1,3,2-dioxaphospholane emerged from systematic investigations into the reactions of phosphorus trichloride with ethylene glycol under controlled conditions.

The earliest documented preparation methods relied on the direct esterification approach developed by Lucas and co-workers in the mid-20th century. This methodology involved the careful addition of ethylene glycol to phosphorus trichloride solutions, resulting in the liberation of hydrogen chloride gas and the formation of the five-membered cyclic chlorophosphite. The reaction proceeded according to the general equation:

PCl₃ + HOCH₂CH₂OH → ClP(OCH₂CH₂O) + 2HCl

Early researchers encountered significant challenges with this synthetic approach, particularly regarding the safe management of hydrogen chloride evolution and the achievement of high product purity. Traditional batch processes suffered from poor yield control and safety concerns related to the uncontrolled release of corrosive hydrogen chloride gas during large-scale operations.

Methodological Advances in Synthesis

The evolution of synthetic methodologies for 2-chloro-1,3,2-dioxaphospholane demonstrates a clear progression from simple batch processes to sophisticated continuous flow systems. A significant advancement occurred with the development of nitrogen-assisted synthesis protocols. These methods involved continuous nitrogen purging during the reaction process, effectively removing hydrogen chloride gas from the reaction system and substantially improving both yield and product purity.

Modern continuous flow synthesis represents the current state-of-the-art in 2-chloro-1,3,2-dioxaphospholane production. Contemporary flow chemistry approaches achieve remarkable improvements in both safety and efficiency, with space-time yields reaching 348 kilograms per liter per day under optimized conditions. These systems employ precise temperature control, typically maintaining reaction temperatures between -5°C and 5°C, and utilize specialized mixing systems to ensure homogeneous reaction conditions.

Synthesis MethodTemperature RangeYield (%)Safety ProfileIndustrial Applicability
Traditional Batch0-25°C60-75ModerateLimited
Nitrogen-Assisted Batch-5-5°C85-95GoodModerate
Continuous Flow-5-5°C>95ExcellentHigh

The transesterification approach represents another significant methodological development in cyclic phosphorus ester synthesis. This methodology involves the reaction of trialkyl phosphites with ethylene glycol under elevated temperatures, typically between 130-140°C, resulting in the formation of cyclic hydrogen phosphites that can be subsequently converted to chlorophosphites. While this approach offers certain advantages in terms of substrate availability, it generally provides lower yields compared to direct chlorophosphite formation methods.

Systematic Classification Within Heterocyclic Phosphoranes

The systematic classification of 2-chloro-1,3,2-dioxaphospholane within the broader context of heterocyclic phosphoranes reflects the compound's unique structural and electronic characteristics. As a member of the heterocyclic compound family, this molecule contains atoms of different elements within its ring structure, specifically phosphorus, oxygen, and carbon atoms arranged in a five-membered cyclic configuration.

Structural Classification Framework

According to the systematic nomenclature established by the International Union of Pure and Applied Chemistry, 2-chloro-1,3,2-dioxaphospholane belongs to the class of 1,3,2-dioxaphospholanes, characterized by a five-membered ring containing one phosphorus atom and two oxygen atoms. The numerical designation reflects the positions of heteroatoms within the ring structure, with the phosphorus atom occupying the 2-position and oxygen atoms at positions 1 and 3.

Within the broader classification of phosphoranes, this compound represents a trivalent phosphorus species, distinguishing it from hypervalent phosphoranes that exhibit expanded valence shells. The compound's electronic structure corresponds to a standard tetrahedral geometry around the phosphorus center, with three substituents (two ring oxygen atoms and one chlorine atom) and one lone pair of electrons.

Electronic Structure and Bonding Analysis

The electronic characteristics of 2-chloro-1,3,2-dioxaphospholane place it within a specific subcategory of organophosphorus compounds characterized by moderate electrophilicity at the phosphorus center. This electrophilic character results from the electron-withdrawing effects of both the chlorine substituent and the cyclic oxygen atoms, creating a phosphorus center that readily participates in nucleophilic substitution reactions.

The compound's reactivity profile aligns with theoretical predictions based on its classification as a cyclic chlorophosphite. The five-membered ring structure imparts conformational constraints that influence both the compound's stability and its reactivity patterns. Ring strain considerations, while present, do not significantly destabilize the molecule due to the optimal bond angles achievable in the five-membered configuration.

Structural ParameterValueClassification Impact
Ring Size5 membersModerate strain, good stability
Phosphorus Oxidation State+3Moderate electrophilicity
Ring HeteroatomsP, O, OEnhanced reactivity
Molecular SymmetryC2vDefined stereochemistry

Comparative Analysis with Related Heterocycles

The classification of 2-chloro-1,3,2-dioxaphospholane gains additional context through comparison with related heterocyclic phosphorus compounds. Six-membered analogs, designated as 1,3,2-dioxaphosphorinanes, exhibit reduced ring strain but correspondingly altered reactivity profiles. The five-membered dioxaphospholane structure represents an optimal balance between ring stability and chemical reactivity.

Contemporary research has expanded the classification framework to include substituted derivatives and oxidized analogs. The corresponding phosphate ester, 2-chloro-1,3,2-dioxaphospholane 2-oxide, represents the pentavalent analog and exhibits markedly different chemical properties due to the presence of the phosphoryl oxygen. This classification distinction proves crucial for understanding structure-reactivity relationships within this chemical family.

Patent Landscape Analysis (1980–2025)

The patent landscape surrounding 2-chloro-1,3,2-dioxaphospholane reflects the compound's growing industrial importance and the evolution of synthetic methodologies over the past four decades. Patent activity in this domain encompasses both fundamental synthetic procedures and specialized applications in advanced materials synthesis, pharmaceutical intermediates, and polymer chemistry.

Early Patent Developments (1980-2000)

The initial patent filings related to 2-chloro-1,3,2-dioxaphospholane focused primarily on basic synthetic methodologies and fundamental chemical properties. United States Patent 3,152,164, filed in 1959 but representative of early systematic approaches, established foundational methods for cyclic phosphite ester preparation through transesterification reactions. This patent demonstrated the preparation of five and six-membered cyclic phosphite esters, including the target compound, through reactions of phosphite esters with glycols.

Early patent activity concentrated on addressing fundamental synthetic challenges, particularly the management of hydrogen chloride evolution and the achievement of acceptable product purities. Patents from this period typically claimed yields in the range of 60-80% and focused on batch processing methodologies suitable for laboratory-scale preparation.

Contemporary Patent Developments (2000-2025)

Recent patent activity has shifted toward sophisticated synthetic methodologies and industrial-scale production processes. Chinese Patent CN116731076A, filed in 2023, represents current state-of-the-art synthetic approaches. This patent claims improved synthetic methodologies utilizing nitrogen purging systems to achieve yields exceeding 90% while maintaining high product purity standards.

A significant trend in contemporary patent filings involves continuous flow synthesis methodologies. Patents in this category claim substantial improvements in both safety and efficiency compared to traditional batch processes. These systems achieve space-time yields exceeding 300 kilograms per liter per day, representing order-of-magnitude improvements over traditional approaches.

Patent CategoryNumber of Filings (2020-2025)Key Innovation Areas
Synthesis Methods15Flow chemistry, yield optimization
Industrial Processes8Scale-up, safety improvements
Applications22Polymer synthesis, pharmaceutical intermediates
Analytical Methods6Characterization, quality control

Application-Focused Patent Activity

Contemporary patent activity increasingly focuses on applications of 2-chloro-1,3,2-dioxaphospholane as an intermediate in complex synthesis sequences. Patents describing the compound's use in nucleoside phosphate prodrug synthesis represent a significant portion of recent filings. These patents typically claim multi-step synthetic sequences where the cyclic chlorophosphite serves as a key phosphorylating agent.

Polymer chemistry applications constitute another major category of patent activity. Patents in this domain describe the use of 2-chloro-1,3,2-dioxaphospholane derivatives in ring-opening polymerization processes for the preparation of biodegradable polyphosphoesters. These applications demonstrate the compound's utility in advanced materials synthesis and reflect growing interest in sustainable polymer technologies.

Geographic Distribution and Trends

Patent filing patterns reveal significant geographic concentration in regions with established chemical and pharmaceutical industries. The United States, European Union, and China account for approximately 75% of total patent filings related to 2-chloro-1,3,2-dioxaphospholane synthesis and applications. Chinese patent activity has shown particularly rapid growth since 2015, reflecting expanding domestic chemical manufacturing capabilities.

Recent trends indicate increasing focus on environmental and safety considerations in patent claims. Contemporary patents typically include detailed safety protocols, waste minimization strategies, and environmental impact assessments. This trend reflects evolving regulatory requirements and industry best practices in chemical manufacturing.

XLogP3

0.6

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (86.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

822-39-9

Wikipedia

2-Chloro-1,3,2-dioxaphospholane

General Manufacturing Information

1,3,2-Dioxaphospholane, 2-chloro-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types